(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide
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Overview
Description
(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a fluorophenyl group, a thiazolyl group, and an acrylamide moiety, making it potentially significant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a fluorophenyl compound under basic conditions.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl group.
Reduction: Reduction reactions could target the acrylamide moiety.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, it might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide
- (E)-3-(4-bromophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide
Uniqueness
The presence of the fluorophenyl group in (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide may confer unique properties, such as increased metabolic stability or altered electronic characteristics, compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c1-13-21-18(12-24-13)16-4-2-3-5-17(16)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAWJMLHRRZZHW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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